molecular formula C14H17N3O2S B5613531 2-{[2-(DIMETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-PHENYL-4(3H)-PYRIMIDINONE

2-{[2-(DIMETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-PHENYL-4(3H)-PYRIMIDINONE

Cat. No.: B5613531
M. Wt: 291.37 g/mol
InChI Key: XKIDWFKNNDFENP-UHFFFAOYSA-N
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Description

2-{[2-(DIMETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-PHENYL-4(3H)-PYRIMIDINONE is a complex organic compound that belongs to the class of pyrimidinones. This compound is characterized by its unique structure, which includes a dimethylaminoethyl group, a sulfanyl group, a hydroxy group, and a phenyl group attached to a pyrimidinone core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-{[2-(DIMETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-PHENYL-4(3H)-PYRIMIDINONE involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between an appropriate aldehyde and a urea derivative under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an aluminum chloride catalyst.

    Attachment of the Dimethylaminoethyl Group: This step involves the alkylation of the pyrimidinone core with 2-dimethylaminoethyl chloride in the presence of a base such as potassium carbonate.

    Addition of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using thiourea and an appropriate halide.

    Hydroxylation: The hydroxy group can be added via a hydroxylation reaction using hydrogen peroxide and a suitable catalyst.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

2-{[2-(DIMETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-PHENYL-4(3H)-PYRIMIDINONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using reagents such as alkyl halides or acyl chlorides.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents such as dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

2-{[2-(DIMETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-PHENYL-4(3H)-PYRIMIDINONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.

    Biology: It is studied for its potential as an enzyme inhibitor, particularly in the context of enzymes involved in metabolic pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[2-(DIMETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-PHENYL-4(3H)-PYRIMIDINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting the metabolic pathways they regulate. Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions with target molecules contributes to its biological activity.

Comparison with Similar Compounds

2-{[2-(DIMETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-PHENYL-4(3H)-PYRIMIDINONE can be compared with other similar compounds, such as:

    Thiazoles: Thiazoles are heterocyclic compounds containing sulfur and nitrogen atoms.

    Triazoles: Triazoles are another class of heterocyclic compounds with diverse biological activities.

    Pyrimidines: Pyrimidines are a class of compounds that include many biologically active molecules, such as nucleotides and certain drugs.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

2-[2-(dimethylamino)ethylsulfanyl]-4-hydroxy-5-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-17(2)8-9-20-14-15-12(18)11(13(19)16-14)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIDWFKNNDFENP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCSC1=NC(=C(C(=O)N1)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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